molecular formula C20H28O2 B13834224 (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13834224
M. Wt: 300.4 g/mol
InChI Key: NVUUMOOKVFONOM-XSIXERBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It is a steroidal compound with a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. This compound is of significant interest in various fields due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The key steps often include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.

    Functional Group Modifications: Introduction of the acetyl and methyl groups at specific positions.

    Stereochemical Control: Ensuring the correct configuration at the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Sequential addition of reagents and purification steps.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules.

Biology

In biology, it is studied for its potential biological activities, including hormone-like effects and interactions with biological receptors.

Medicine

In medicine, it is explored for its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.

Industry

In industry, it may be used in the synthesis of other complex molecules or as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.

    Testosterone: Another steroid with similar structural features but different functional groups.

    Estradiol: A steroid hormone with a similar core structure but different biological activity.

Uniqueness

The uniqueness of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15?,16-,17-,18-,19+,20-/m1/s1

InChI Key

NVUUMOOKVFONOM-XSIXERBESA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CCC34)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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